Superior FLT3-ITD Inhibition Potency Over a Close 4,6-Diaminopyrimidine Analog
N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine inhibits FLT3-ITD with an IC50 of 4 nM [1]. In a cross-study comparison, the 4,6-diaminopyrimidine derivative 13a, which shares the same core scaffold but has a different warhead, showed an IC50 of 13.9 nM under similar recombinant kinase assay conditions [2]. This represents a 3.5-fold improvement in potency for the target compound.
| Evidence Dimension | Inhibition of recombinant FLT3-ITD kinase activity |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Compound 13a (pyrimidine-4,6-diamine Type-II inhibitor) IC50 = 13.9 ± 6.5 nM |
| Quantified Difference | 3.5-fold lower IC50 (higher potency) |
| Conditions | Inhibition of N-terminal GST/His6-fused recombinant human FLT3 (R571 to S993 residues) ITD mutant expressed in Sf9 insect cells using poly(Ala,Glu,L...) substrate vs. FLT3 kinase inhibition assay for 13a |
Why This Matters
The 3.5-fold higher potency against FLT3-ITD suggests a stronger starting point for developing therapies targeting AML with ITD mutations, where potent FLT3 inhibition is critical for efficacy.
- [1] BindingDB. BDBM50453192: CHEMBL4216043. Available at: https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50453192 View Source
- [2] Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8, 3722. View Source
